Meta-Substitution Confers Unique Physicochemical Properties Compared to the Para-Analog
3-[(Carbamoylmethyl)sulfamoyl]benzoic acid exhibits significantly different physicochemical properties compared to its para-substituted analog, 4-[(carbamoylmethyl)sulfamoyl]benzoic acid (CAS 847759-03-9). Specifically, the meta-substituted compound has a predicted acid dissociation constant (pKa) of 3.75, while the para-substituted analog has a pKa of 3.54 [1][2]. This 0.21-unit difference in pKa will influence the compound's ionization state at a given pH, thereby affecting its solubility, membrane permeability, and potential for protein binding [3].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.75 (predicted) |
| Comparator Or Baseline | 4-[(carbamoylmethyl)sulfamoyl]benzoic acid: pKa = 3.54 (predicted) |
| Quantified Difference | ΔpKa = 0.21 units |
| Conditions | Computational prediction using JChem software. |
Why This Matters
For procurement, selecting the correct isomer is critical to ensure experimental reproducibility and that the compound's behavior in biological assays (e.g., solubility, permeability) aligns with the intended design parameters.
- [1] Chembase. (n.d.). 3-[(carbamoylmethyl)sulfamoyl]benzoic acid | ChemBase ID: 249684. Product Page. Retrieved from Chembase Database. View Source
- [2] Chembase. (n.d.). 4-[(carbamoylmethyl)sulfamoyl]benzoic acid | ChemBase ID: 249685. Product Page. Retrieved from Chembase Database. View Source
- [3] Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. View Source
